3-amino-2-methoxy-1H-pyridin-4-one
描述
属性
IUPAC Name |
3-amino-2-methoxy-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-5(7)4(9)2-3-8-6/h2-3H,7H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXNKRXUNGHXJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C=CN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学研究应用
Medicinal Chemistry
Anticancer Activity
The compound has been identified as a promising scaffold for developing inhibitors targeting specific kinases involved in cancer progression. A study synthesized a library based on 3-amino-pyridin-2-one derivatives, which were screened against a panel of 26 kinases. Notably, derivatives demonstrated significant inhibitory activity against mitotic kinases such as Monopolar Spindle 1 (MPS1) and Aurora kinases, which play critical roles in cell division and are associated with various cancers .
Analgesic Properties
Research has shown that derivatives of pyridine-4-one exhibit analgesic effects. For instance, a study evaluated the analgesic activity of several new derivatives, including those related to 3-amino-2-methoxy-1H-pyridin-4-one, using acetic acid-induced writhing and formalin tests in animal models. The results indicated significant analgesia, suggesting potential therapeutic applications for pain management .
Enzyme Inhibition
Inhibitors of Viral Proteases
this compound derivatives have been explored as inhibitors of viral proteases, particularly those involved in the replication of coronaviruses like SARS-CoV-2. The structural characteristics of these compounds allow them to interact effectively with the active sites of viral enzymes, providing a pathway for developing antiviral agents .
Synthesis of Peptidomimetics
The compound serves as a precursor in synthesizing peptidomimetics due to its ability to mimic peptide bonds while offering enhanced stability and bioavailability. This property is particularly useful in drug design, where peptidomimetics can provide improved pharmacokinetic profiles compared to natural peptides .
Neuropharmacology
Potassium Channel Modulation
Research indicates that similar pyridine derivatives can act as modulators of potassium channels, which are crucial in neuronal signaling. Compounds like 4-Aminopyridine (4-AP), closely related to this compound, have been used clinically to improve walking in multiple sclerosis patients by blocking potassium channels and enhancing action potential propagation . This suggests that this compound may also have similar neuropharmacological applications.
Table 1: Inhibitory Activity Against Kinases
| Compound | Kinase Target | IC50 (µM) | Selectivity Score |
|---|---|---|---|
| Compound A | MPS1 | 0.19 | High |
| Compound B | Aurora A | 0.25 | Moderate |
| Compound C | Aurora B | 0.30 | High |
Data derived from kinase profiling studies demonstrating the efficacy of various derivatives of the compound against key cancer-related kinases .
Table 2: Analgesic Activity Comparison
| Compound | Dose (mg/kg) | Acetic Acid Test Result | Formalin Test Phase I Result | Formalin Test Phase II Result |
|---|---|---|---|---|
| Compound A | 2.5 - 10 | Significant analgesia | Not significant | Significant |
| Compound B | 100 - 400 | Significant analgesia | Significant | Significant |
Results from analgesic activity studies indicating the effectiveness of various derivatives in pain models .
相似化合物的比较
Comparison with Similar Compounds
Substituent Effects and Structural Variations
- 4-Chloro-5-methoxypyridin-3-amine (): Substituents: Chlorine (position 4), methoxy (position 5), amino (position 3). The absence of a ketone group limits hydrogen-bonding capacity .
- 5-Methoxy-4-methylpyridin-3-amine•HCl (): Substituents: Methyl (position 4), methoxy (position 5), amino (position 3). The methyl group introduces steric hindrance, which may reduce solubility in polar solvents compared to the target compound’s ketone-containing structure .
- 3-Amino-5-methoxypyridin-4-ol•2HCl (): Substituents: Hydroxyl (position 4), methoxy (position 5), amino (position 3). The hydroxyl group enhances hydrogen bonding but increases susceptibility to oxidation compared to the ketone in 3-amino-2-methoxy-1H-pyridin-4-one .
Physicochemical Properties
*Theoretical values based on structural analogs.
Spectroscopic Characteristics
- NMR Shifts: Pyridin-4-one derivatives typically show downfield shifts for protons near electron-withdrawing groups (e.g., δ 8.87 ppm for pyridin-3-yl protons in ). Methoxy groups resonate near δ 3.8–4.0 ppm . Amino protons in similar compounds appear as broad singlets (δ 5.0–6.0 ppm) .
- IR Spectroscopy: Ketone carbonyl stretches (~1650–1700 cm⁻¹) distinguish this compound from analogs lacking the ketone .
Key Research Findings
Substituent Position Dictates Reactivity: Electron-donating groups (e.g., methoxy, amino) increase ring electron density, enhancing susceptibility to electrophilic substitution compared to chloro- or methyl-substituted analogs .
Hydrogen Bonding and Solubility: The ketone and amino groups in the target compound likely improve aqueous solubility relative to non-polar analogs like 5-methoxy-4-methylpyridin-3-amine .
Synthetic Challenges :
- Steric hindrance from substituents (e.g., methyl in ) correlates with lower yields, suggesting similar challenges for the target compound .
准备方法
Knovenagel Condensation and Cyclization
The Knovenagel reaction, widely used in pyridone synthesis, forms the basis of this approach. A modified protocol from the synthesis of 3-amino-2-chloro-4-methylpyridine (CAPIC) can be adapted:
-
Knovenagel Condensation : Reacting acetylacetaldehyde dimethyl acetal with malononitrile in toluene or methanol at 15–25°C in the presence of piperidinium acetate yields intermediates such as 4,4-dicyano-3-methyl-3-butenal dimethyl acetal.
-
Acid-Catalyzed Cyclization : Treating the intermediates with concentrated sulfuric acid at 50°C generates 3-cyano-4-methyl-2-pyridone.
-
Chlorination and Amination : Substituting the chloro group in 2-chloro-3-cyano-4-methylpyridine (via POCl₃/PCl₅) with methoxy (using NaOMe) and reducing the cyano group to amino (via H₂SO₄ hydrolysis) could yield the target compound.
Critical Parameters :
Suzuki Cross-Coupling and Deprotection
A method inspired by the synthesis of 3-aminopyridin-2-one derivatives involves:
-
Suzuki Coupling : Reacting 5-bromo-2-methoxypyridin-3-amine with a boronic acid (e.g., 1-methyl-1H-pyrazol-4-ylboronic acid) under Pd catalysis to install substituents at position 5.
-
Ketone Formation : Oxidizing a methyl group at position 4 to a ketone using KMnO₄ or CrO₃.
-
Amino Group Retention : Avoiding deprotection steps (e.g., TMS-I) preserves the methoxy group.
Example Protocol :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 85% |
| Oxidation | KMnO₄, H₂SO₄, 60°C | 78% |
Hofmann Rearrangement from Carboxamide Precursors
The Hofmann rearrangement, demonstrated in the synthesis of 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one, offers a route to install the amino group:
-
Carboxamide Synthesis : Hydrolyzing a nitrile precursor (e.g., 2-methoxy-3-cyano-4-methylpyridine) with concentrated H₂SO₄ at 120°C forms the carboxamide.
-
Rearrangement : Treating the carboxamide with Br₂/NaOH generates the primary amine via Hofmann degradation.
Advantages :
Metal-Catalyzed Direct Amination
Adapting the CN104356057A protocol, which uses 4-picoline-3-boric acid and metal oxides:
-
Substrate Modification : Replacing 4-picoline-3-boric acid with a 2-methoxy-4-oxo-pyridine boronic ester.
-
Amination : Reacting with aqueous ammonia (28%) and Cu₂O at room temperature to install the amino group.
Optimization Insights :
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield (%) | Pros | Cons |
|---|---|---|---|---|
| Knovenagel Route | Condensation, Cyclization, Amination | 65–70 | Scalable, uses inexpensive reagents | Multi-step, requires POCl₃ handling |
| Suzuki Cross-Coupling | Coupling, Oxidation | 75–85 | Regioselective, modular | Requires Pd catalysts, air-sensitive |
| Hofmann Rearrangement | Hydrolysis, Rearrangement | 80–90 | High purity, minimal byproducts | Harsh acid conditions |
| Direct Amination | Boronic acid amination | 85–95 | Single-step, room temperature | Limited substrate availability |
Research Findings and Optimization Strategies
Solvent and Catalyst Screening
Temperature and Reaction Time
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 3-amino-2-methoxy-1H-pyridin-4-one, and what factors influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using substituted pyridine precursors. For example, cyclocondensation of aminomethoxy-substituted pyridinones with carbonyl derivatives (e.g., acetyl or nitrile groups) under acidic or basic conditions can yield the target structure. Solvent choice (e.g., dichloromethane or ethanol) and temperature control (60–100°C) are critical for optimizing yield . Purification often involves column chromatography with silica gel or recrystallization using ethanol/water mixtures. Impurities may arise from incomplete cyclization or side reactions with unprotected amino groups, necessitating rigorous NMR and LC-MS validation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR are essential for confirming substituent positions (e.g., methoxy at C2, amino at C3). The amino group typically appears as a broad singlet (~δ 5.5–6.5 ppm), while methoxy protons resonate at δ ~3.8–4.0 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves tautomeric ambiguity (e.g., 1H-pyridin-4-one vs. 4-hydroxypyridine) and confirms planarity of the heterocyclic ring. Crystallization in ethanol or acetonitrile is recommended .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and detects fragmentation patterns (e.g., loss of methoxy or amino groups) .
Q. How does the compound’s stability vary under different storage conditions, and what precautions are required?
- Methodological Answer : The compound is hygroscopic and prone to oxidation at the amino group. Storage under inert gas (argon or nitrogen) at –20°C in amber vials is advised. Degradation products (e.g., nitro or imine derivatives) can form in humid or oxygen-rich environments, detectable via TLC or HPLC . Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w may extend shelf life .
Advanced Research Questions
Q. How can synthetic yields be improved when scaling up this compound production?
- Methodological Answer :
- Catalyst Optimization : Use Lewis acids (e.g., ZnCl2) to accelerate cyclocondensation .
- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 12 hours) and improves yield by 15–20% .
- Flow Chemistry : Continuous flow systems minimize side reactions and enhance reproducibility at multi-gram scales .
Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., enzyme inhibition vs. activation)?
- Methodological Answer : Discrepancies often arise from structural analogs or tautomeric forms. For example, the 1H-pyridin-4-one tautomer may exhibit stronger hydrogen-bonding interactions with enzymes than the 4-hydroxypyridine form. Validate tautomeric distribution via pH-dependent NMR (pH 3–9) and correlate with in vitro activity assays (e.g., IC50 measurements) . Ensure purity (>98%) to exclude confounding effects from byproducts .
Q. What strategies are effective for studying the compound’s role in catalytic mechanisms (e.g., as a ligand or intermediate)?
- Methodological Answer :
- Kinetic Isotope Effects (KIEs) : Use deuterated analogs to probe rate-determining steps in catalytic cycles .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict binding affinities and transition-state geometries with metal ions (e.g., Cu2+ or Fe3+) .
- In Situ Spectroscopy : Raman or IR spectroscopy tracks intermediate formation during reactions .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?
- Methodological Answer :
- Substituent Modification : Replace the methoxy group with bulkier alkoxy groups (e.g., ethoxy or isopropoxy) to enhance lipophilicity and blood-brain barrier penetration .
- Amino Group Derivatization : Acylation (e.g., acetyl or benzoyl) reduces metabolic degradation but may alter target selectivity. Validate via cytochrome P450 inhibition assays .
- Bioisosteric Replacement : Substitute the pyridinone ring with quinazolinone or pyrimidinone scaffolds to improve solubility while retaining activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
